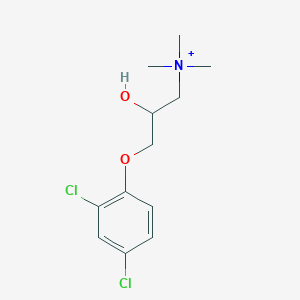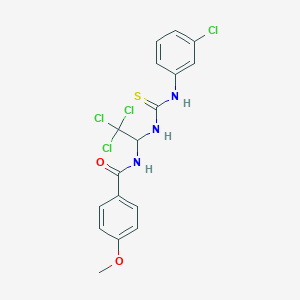![molecular formula C23H26N6O6 B11710710 N'~1~,N'~9~-bis[(E)-(2-nitrophenyl)methylidene]nonanedihydrazide](/img/structure/B11710710.png)
N'~1~,N'~9~-bis[(E)-(2-nitrophenyl)methylidene]nonanedihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’1,N’9-BIS[(E)-(2-NITROPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of two nitrophenyl groups attached to a nonanedihydrazide backbone, making it a unique and interesting molecule for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’9-BIS[(E)-(2-NITROPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE typically involves the reaction of nonanedihydrazide with 2-nitrobenzaldehyde under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the condensation reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as industrial crystallization or continuous chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’1,N’9-BIS[(E)-(2-NITROPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
Aplicaciones Científicas De Investigación
N’1,N’9-BIS[(E)-(2-NITROPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes, which can be studied for their catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as sensors and dyes.
Mecanismo De Acción
The mechanism of action of N’1,N’9-BIS[(E)-(2-NITROPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The nitrophenyl groups can also participate in redox reactions, contributing to the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- N’1,N’9-BIS[(E)-(4-ETHOXYPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE
- N’1,N’9-BIS[(E)-(4-FLUOROPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE
- N’1,N’9-BIS[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE
Uniqueness
N’1,N’9-BIS[(E)-(2-NITROPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE is unique due to the presence of nitrophenyl groups, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity, stability, and interaction with metal ions and biological molecules, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C23H26N6O6 |
|---|---|
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
N,N'-bis[(E)-(2-nitrophenyl)methylideneamino]nonanediamide |
InChI |
InChI=1S/C23H26N6O6/c30-22(26-24-16-18-10-6-8-12-20(18)28(32)33)14-4-2-1-3-5-15-23(31)27-25-17-19-11-7-9-13-21(19)29(34)35/h6-13,16-17H,1-5,14-15H2,(H,26,30)(H,27,31)/b24-16+,25-17+ |
Clave InChI |
ASQXPNGPJAMDMO-MUPYBJATSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/NC(=O)CCCCCCCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC(=O)CCCCCCCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide](/img/structure/B11710645.png)
![2-[2-(2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}ethoxy)ethoxy]phenol](/img/structure/B11710652.png)
![3-[(2-Methoxyphenyl)(nitroso)amino]propanenitrile](/img/structure/B11710657.png)


![2-[4-(1-Adamantyl)phenyl]-4-chloro-6-phenyl-1,3,5-triazine](/img/structure/B11710679.png)

![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-methylbenzohydrazide](/img/structure/B11710698.png)
![N-[(2Z)-3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]aniline](/img/structure/B11710702.png)
![(2E)-2-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11710707.png)
![N-[3-(imidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B11710708.png)
![{[2-({[1-(1H-Indol-3-YL)propan-2-YL]carbamoyl}oxy)ethyl]sulfanyl}sulfonate](/img/structure/B11710709.png)

![2-(5-ethyl-1,3-benzoxazol-2-yl)-4-{[(1Z,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino}phenol](/img/structure/B11710718.png)
